molecular formula C21H21NO5 B5235219 N-[(3,4-dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-furamide

N-[(3,4-dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-furamide

Cat. No. B5235219
M. Wt: 367.4 g/mol
InChI Key: ZGNIXZYMZVGIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,4-dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-furamide, also known as DMF, is a chemical compound with potential applications in scientific research. DMF is a furan derivative and is classified as a small molecule. It has been found to exhibit various biochemical and physiological effects, making it a promising compound for further study.

Mechanism of Action

N-[(3,4-dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-furamide has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of cellular defense against oxidative stress. This activation leads to the upregulation of various antioxidant and detoxification enzymes, which help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, such as the upregulation of antioxidant and detoxification enzymes, anti-inflammatory effects, and the inhibition of cancer cell growth. This compound has also been found to modulate immune responses, making it a potential therapeutic agent for autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-[(3,4-dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-furamide has several advantages for use in lab experiments, including its low molecular weight, good solubility in organic solvents, and relative ease of synthesis. However, this compound is also known to be unstable in acidic conditions, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-[(3,4-dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-furamide. One area of interest is the development of this compound analogs with improved stability and potency. Another area of research is the elucidation of the molecular mechanisms underlying this compound's effects on cellular processes. Additionally, further studies are needed to determine the potential therapeutic applications of this compound in various diseases.

Synthesis Methods

N-[(3,4-dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-furamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of reagents such as sodium hydride, iodomethane, and palladium catalysts. The final product is obtained through purification by column chromatography.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-furamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been studied for its potential use in organ transplantation to prevent rejection.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)-(4-methoxyphenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-24-16-9-6-14(7-10-16)20(22-21(23)18-5-4-12-27-18)15-8-11-17(25-2)19(13-15)26-3/h4-13,20H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNIXZYMZVGIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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